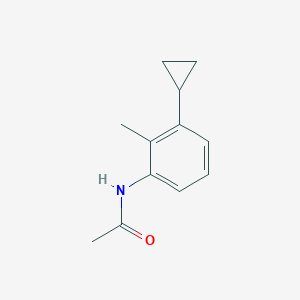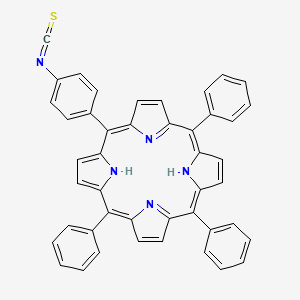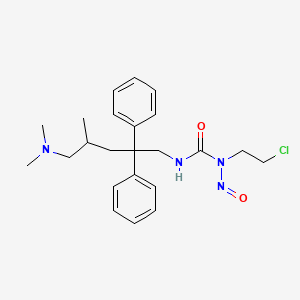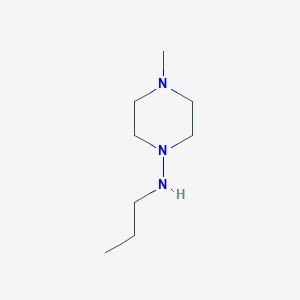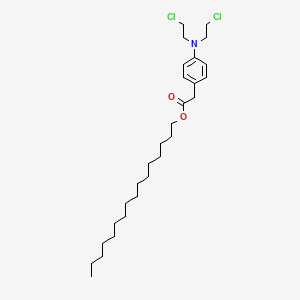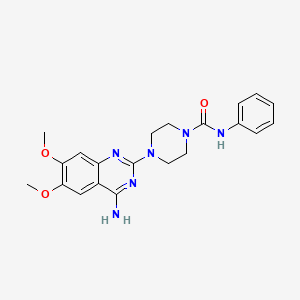
1-Piperazinecarboxamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazinecarboxamide core with an amino-dimethoxy-quinazolinyl group and a phenyl group attached, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- involves multiple steps, typically starting with the preparation of the quinazoline derivative. The amino and methoxy groups are introduced through specific reactions, followed by the formation of the piperazinecarboxamide core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- can be compared with other similar compounds, such as:
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-CYCLOPENTYL-: Differing by the cyclopentyl group instead of the phenyl group.
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-(2-METHYLPHENYL)-: Featuring a methyl group on the phenyl ring. These comparisons highlight the uniqueness of the phenyl group in 1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL-, which may influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
79221-26-4 |
|---|---|
Molekularformel |
C21H24N6O3 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H24N6O3/c1-29-17-12-15-16(13-18(17)30-2)24-20(25-19(15)22)26-8-10-27(11-9-26)21(28)23-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,23,28)(H2,22,24,25) |
InChI-Schlüssel |
LWEWMCLJACLWLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13791763.png)
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
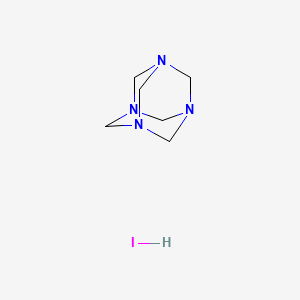
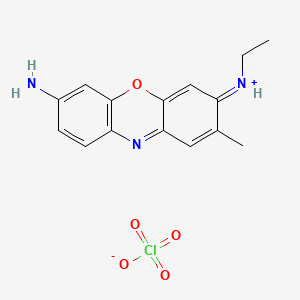
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
